4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide
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Overview
Description
4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(3-chloro-4-fluorophenyl)piperazine-1-carboxamide is a complex organic compound characterized by its triazolo[4,3-b]pyridazine core structure
Mechanism of Action
Target of Action
Similar compounds bearing a [1,2,4]triazolo[4,3-a]pyrazine moiety have been identified as potential c-met kinase inhibitors . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration .
Mode of Action
Compounds with similar structures have been shown to inhibit their target enzymes, such as c-met kinase, by binding to the active site and preventing the phosphorylation process, thereby inhibiting the signal transduction pathway .
Biochemical Pathways
C-met kinase, a potential target of similar compounds, is involved in several signaling pathways, including the pi3k/akt/mtor, ras/mapk, and stat pathways . These pathways regulate various cellular processes, including cell growth, survival, and migration .
Result of Action
Inhibition of c-met kinase by similar compounds can lead to decreased cell proliferation, survival, and migration, potentially leading to anti-tumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the triazolo[4,3-b]pyridazine core This can be achieved through cyclization reactions involving hydrazines and α-haloketones
Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to produce corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate or chromic acid.
Reduction reactions might involve hydrogenation with palladium on carbon or iron/hydrochloric acid.
Substitution reactions could employ nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed:
Oxidation: Quinones or hydroquinones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activity, including enzyme inhibition.
Medicine: It is being explored for its therapeutic potential, particularly in the treatment of diseases such as cancer.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-[(6-phenyl[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]phenol
JNJ-38877605 (6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline)
3-(1-methyl-5-nitro-1H-imidazol-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-ylamine
Uniqueness: This compound stands out due to its specific combination of functional groups and core structure, which may confer unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN7O/c17-12-9-11(1-2-13(12)18)20-16(26)24-7-5-23(6-8-24)15-4-3-14-21-19-10-25(14)22-15/h1-4,9-10H,5-8H2,(H,20,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEJPIMJZQZYMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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